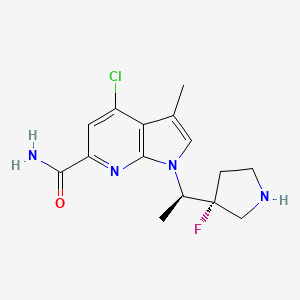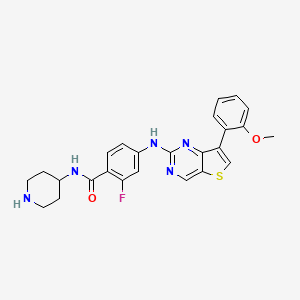
FAK inhibitor 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FAK inhibitor 6 is a chemical compound designed to inhibit the activity of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in signal transduction mediated by both growth factor receptors and integrins. FAK is highly expressed in various tumors and is associated with poor prognosis. The inhibition of FAK impedes tumorigenesis, metastasis, and drug resistance in cancer, making this compound a promising therapeutic agent in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FAK inhibitor 6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce various substituents that enhance the inhibitory activity against FAK. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity .
Analyse Chemischer Reaktionen
Types of Reactions
FAK inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often tested for their efficacy in inhibiting FAK activity and their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
FAK inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FAK in various chemical pathways and reactions.
Biology: Investigated for its effects on cell signaling, migration, and adhesion in various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in tumors with high FAK expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FAK.
Wirkmechanismus
FAK inhibitor 6 exerts its effects by inhibiting the phosphorylation of FAK, thereby blocking intracellular signaling through the cell membrane. This inhibition disrupts various downstream pathways involved in cell proliferation, migration, and survival. The molecular targets of this compound include the kinase domain of FAK and its associated signaling proteins, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways .
Vergleich Mit ähnlichen Verbindungen
FAK inhibitor 6 is compared with other similar compounds, such as:
IN10018: Another FAK inhibitor with potent anti-tumor activity.
Defactinib: A selective FAK inhibitor used in clinical trials for cancer treatment.
GSK2256098: A FAK inhibitor with demonstrated efficacy in preclinical studies.
This compound is unique in its specific chemical structure and its ability to induce apoptosis in cancer cells with relatively low cytotoxicity. This makes it a valuable addition to the arsenal of FAK-targeted therapies .
Eigenschaften
Molekularformel |
C25H24FN5O2S |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
2-fluoro-4-[[7-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl]amino]-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C25H24FN5O2S/c1-33-21-5-3-2-4-17(21)19-14-34-22-13-28-25(31-23(19)22)30-16-6-7-18(20(26)12-16)24(32)29-15-8-10-27-11-9-15/h2-7,12-15,27H,8-11H2,1H3,(H,29,32)(H,28,30,31) |
InChI-Schlüssel |
NHLMMNCVSWYEIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CSC3=CN=C(N=C32)NC4=CC(=C(C=C4)C(=O)NC5CCNCC5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


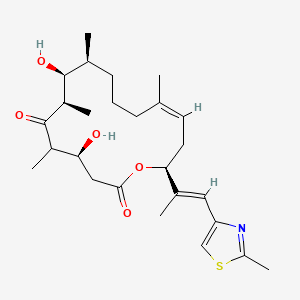
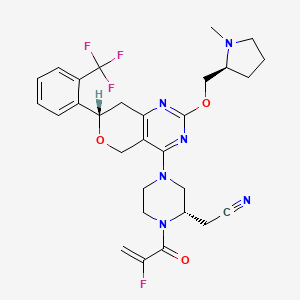
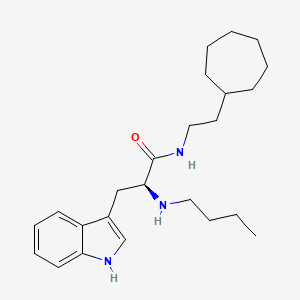
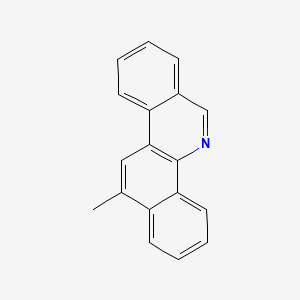
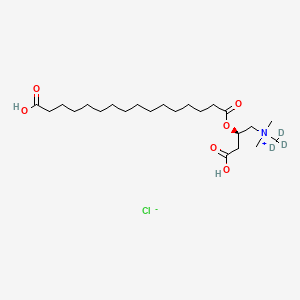
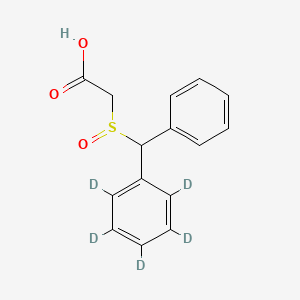
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
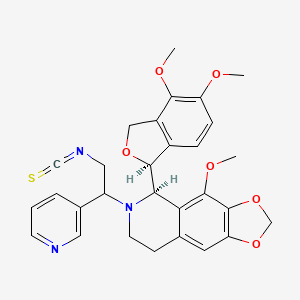

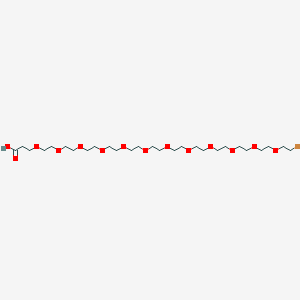
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
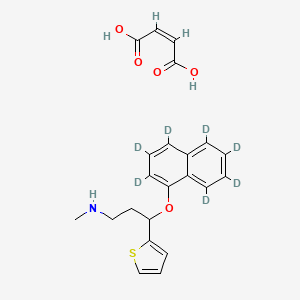
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
